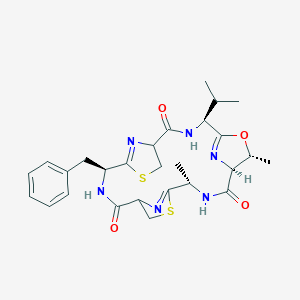
(3S)-3-aminopyrrolidine-3-carboxylic acid
Vue d'ensemble
Description
(3S)-3-aminopyrrolidine-3-carboxylic acid is a chiral molecule characterized by the presence of an amino group, a carboxylic acid group, and a pyrrolidine ring.
Mécanisme D'action
Target of Action
It’s structurally similar to omega-3 fatty acids , which are known to interact with a variety of cellular targets, including G-protein-coupled receptors and enzymes involved in amino acid and protein biosynthesis .
Mode of Action
Omega-3 fatty acids are known to affect the function of cell receptors in cellular membranes, provide the starting point for making hormones that regulate blood clotting, contraction and relaxation of artery walls, and inflammation .
Biochemical Pathways
Omega-3 fatty acids, which share structural similarities, are known to play a critical role in metabolism and cellular function . They are involved in the synthesis of eicosanoids and other lipid mediators such as resolvins and protectins .
Pharmacokinetics
They are absorbed in the gut and distributed throughout the body, particularly to the brain and retina . They are metabolized in the liver and excreted via the kidneys .
Result of Action
They can help prevent heart disease and stroke, may help control lupus, eczema, and rheumatoid arthritis, and may play protective roles in cancer and other conditions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (3S)-3-aminopyrrolidine-3-carboxylic acid. Factors such as temperature, light, pH, and nutrient availability can affect the biochemical composition of similar compounds like omega-3 fatty acids .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-aminopyrrolidine-3-carboxylic acid typically involves the use of asymmetric synthesis techniques. One common method is the organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes . This method allows for the production of highly enantiomerically enriched pyrrolidine derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar asymmetric synthesis techniques, optimized for higher yields and cost-effectiveness. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
(3S)-3-aminopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of amides and other substituted products.
Applications De Recherche Scientifique
(3S)-3-aminopyrrolidine-3-carboxylic acid has several applications in scientific research:
Comparaison Avec Des Composés Similaires
Similar Compounds
(3S)-1,2,3,4-Tetrahydro-β-carboline-3-carboxylic acid: Shares a similar pyrrolidine ring structure but differs in its additional fused ring system.
Pyrrolidine-3-carboxylic acid derivatives: These compounds have similar structural features but may vary in their substituents and stereochemistry.
Uniqueness
(3S)-3-aminopyrrolidine-3-carboxylic acid is unique due to its specific stereochemistry and the presence of both an amino group and a carboxylic acid group on the same carbon atom.
Propriétés
IUPAC Name |
(3S)-3-aminopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2/c6-5(4(8)9)1-2-7-3-5/h7H,1-3,6H2,(H,8,9)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWAKXSZUASEUHH-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@]1(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Imidazo[1,2-a]pyridine-6-carbaldehyde](/img/structure/B40063.png)


![(E)-4-[(3Ar,8bR)-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-2-methylbut-2-en-1-ol](/img/structure/B40071.png)





